Dibutyldifluorostannane
Overview
Description
Dibutyldifluorostannane is an organotin compound with the chemical formula (C₄H₉)₂SnF₂. It is a member of the organotin family, which includes compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that the compound plays a role in certain chemical reactions . More research is needed to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It’s important to note that the compound’s involvement in biochemical pathways would largely depend on the specific chemical reactions it’s used in .
Pharmacokinetics
As a chemical compound used in reactions, its bioavailability would depend on several factors including its chemical structure, the environment in which it’s used, and the specific reaction it’s involved in .
Result of Action
The result of Dibutyldifluorostannane’s action would be determined by the specific chemical reaction it’s used in. For instance, one study mentions the formation of this compound as a result of the radiolysis of tetrabutyl-stannane .
Biochemical Analysis
Biochemical Properties
Dibutyldifluorostannane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed that this compound can inhibit certain metalloproteins by binding to their metal centers, thereby affecting their catalytic functions .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of toxic byproducts . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, organ damage, and even mortality in animal models . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity and adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . For instance, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in altered energy production and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes via specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for understanding its precise role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyldifluorostannane is typically synthesized by reacting dibutyltin halide with hydrogen fluoride. The reaction can be carried out in an organic solvent or by using a solution containing a hydrofluoride salt . The general reaction is as follows:
(C4H9)2SnX2+2HF→(C4H9)2SnF2+2HX
where (X) represents a halide such as chlorine or bromine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of hydrogen fluoride gas in a controlled environment is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Dibutyldifluorostannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield dibutyltin alkoxide derivatives.
Scientific Research Applications
Dibutyldifluorostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development, particularly for their potential as enzyme inhibitors.
Industry: this compound is used in the production of polymers, coatings, and as a catalyst in various chemical processes
Comparison with Similar Compounds
Dibutyltin dichloride: (C₄H₉)₂SnCl₂
Dibutyltin diacetate: (C₄H₉)₂Sn(OAc)₂
Tributyltin chloride: (C₄H₉)₃SnCl
Comparison: Dibutyldifluorostannane is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to other organotin compounds. The fluorine atoms increase the compound’s reactivity and influence its interactions with other molecules. This makes this compound particularly useful in specific synthetic and industrial applications where such reactivity is desired .
Properties
IUPAC Name |
dibutyl(difluoro)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2FH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLYKVGGKZYRRQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052223 | |
Record name | Dibutyl(difluoro)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563-25-7 | |
Record name | Dibutyltin difluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyltin difluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyldifluorotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, dibutyldifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyl(difluoro)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyldifluorostannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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